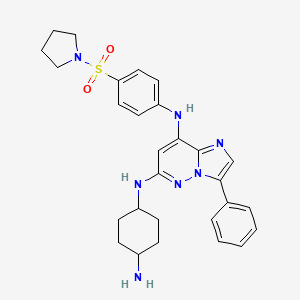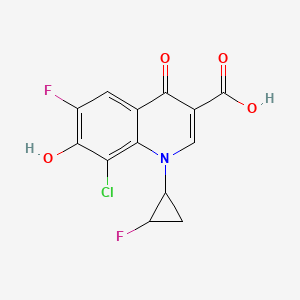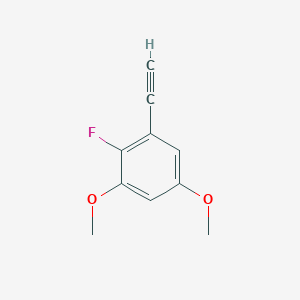
1-Ethynyl-2-fluoro-3,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2-fluoro-3,5-dimethoxybenzene is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzene, featuring ethynyl, fluoro, and dimethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-2-fluoro-3,5-dimethoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a fluorobenzene derivative, the ethynyl and methoxy groups can be introduced through reactions involving reagents like tetrabutylammonium iodide and boron trichloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-2-fluoro-3,5-dimethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.
Substitution: Electrophilic aromatic substitution is a common reaction for benzene derivatives, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1-Ethynyl-2-fluoro-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-ethynyl-2-fluoro-3,5-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors The ethynyl and fluoro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynyl-3,5-dimethoxybenzene: Lacks the fluoro substituent, which can significantly alter its chemical properties.
1-Fluoro-3,5-dimethoxybenzene:
1-Ethynyl-3,5-difluorobenzene: Contains an additional fluoro group, which can further modify its chemical behavior.
Uniqueness
1-Ethynyl-2-fluoro-3,5-dimethoxybenzene is unique due to the combination of ethynyl, fluoro, and dimethoxy groups. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H9FO2 |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
1-ethynyl-2-fluoro-3,5-dimethoxybenzene |
InChI |
InChI=1S/C10H9FO2/c1-4-7-5-8(12-2)6-9(13-3)10(7)11/h1,5-6H,2-3H3 |
Clé InChI |
RDLDIZODNZSRRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


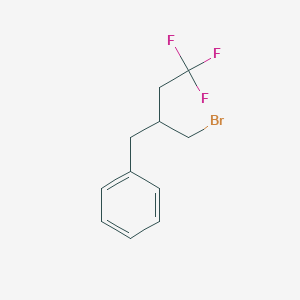
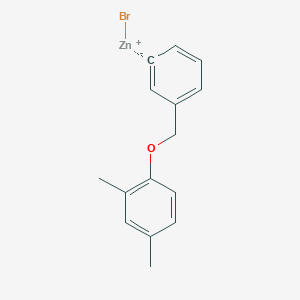
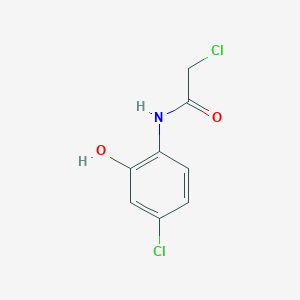
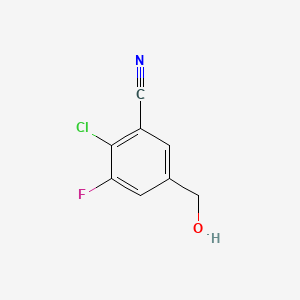
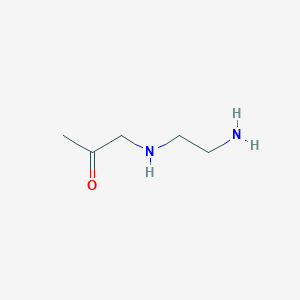
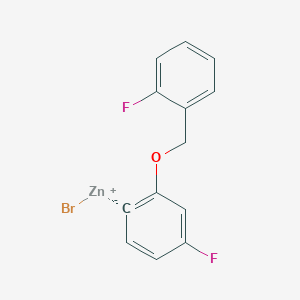
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
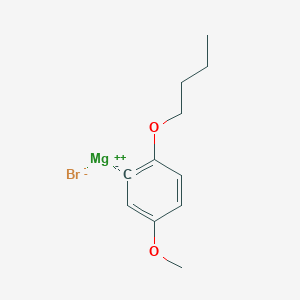
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
